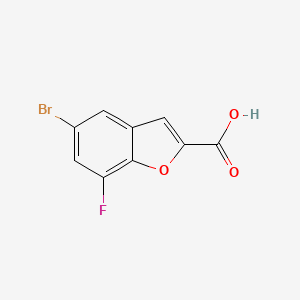
5-Brom-7-Fluor-1-benzofuran-2-carbonsäure
Übersicht
Beschreibung
5-Bromo-7-fluoro-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H4BrFO3. It has a molecular weight of 259.03 and an InChI key of HYGHONKWDFABHU-UHFFFAOYSA-N . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of benzofuran derivatives, including 5-Bromo-7-fluoro-1-benzofuran-2-carboxylic acid, has been a topic of interest in recent years . Various strategies have been developed, including the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of 5-Bromo-7-fluoro-1-benzofuran-2-carboxylic acid is defined by its InChI code: 1S/C9H4BrFO3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1-3H,(H,12,13) .Physical and Chemical Properties Analysis
5-Bromo-7-fluoro-1-benzofuran-2-carboxylic acid is a solid at room temperature . It has a molecular weight of 259.03 .Wissenschaftliche Forschungsanwendungen
- Antikrebsmittel: Einige substituierte Benzofurane, einschließlich Derivate der 5-Brom-7-Fluor-benzofuran-2-carbonsäure, zeigen signifikante Antikrebsaktivitäten . Forscher haben ihr Potenzial als neuartige Chemotherapeutika untersucht.
- Serotoninrezeptorliganden: 5-Brombenzofuran-Derivate wurden auf ihre Bindungsaffinität zu Serotoninrezeptoren untersucht, insbesondere zu 5-HT2A . Solche Liganden spielen eine entscheidende Rolle für das Verständnis der Neurotransmission und die Entwicklung von Psychopharmaka.
Drogensynthese
Zusammenfassend lässt sich sagen, dass 5-Brom-7-Fluor-1-benzofuran-2-carbonsäure eine vielseitige Rolle in der Arzneimittelforschung, Materialwissenschaft und Umweltforschung spielt. Ihre vielfältigen Anwendungen unterstreichen ihre Bedeutung in wissenschaftlichen Spitzenforschungen. Wenn Sie weitere Details benötigen oder weitere Fragen haben, zögern Sie bitte nicht, zu fragen! 😊
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
Benzofuran compounds, including 5-Bromo-7-fluoro-1-benzofuran-2-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on developing promising compounds with targeted therapy potentials and minimal side effects .
Wirkmechanismus
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to interact with various biological targets, including the serotonin receptor 5-ht2a .
Mode of Action
It’s known that benzofuran compounds can bind strongly and with high selectivity to their targets . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Benzofuran compounds have been found to exhibit strong biological activities, affecting pathways related to anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Result of Action
Benzofuran compounds have been shown to exhibit significant cell growth inhibitory effects in various types of cancer cells .
Eigenschaften
IUPAC Name |
5-bromo-7-fluoro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFO3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGHONKWDFABHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=C(C=C1Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2360615.png)
![4-[2-(2-Methoxyphenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2360618.png)
![2-(9-Bromo-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2360619.png)
![4-(4-bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2360620.png)
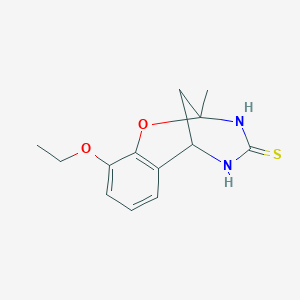
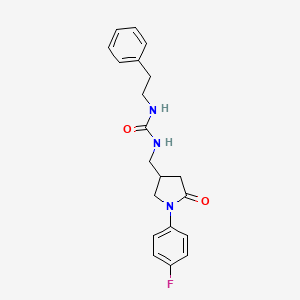
![4-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2360623.png)
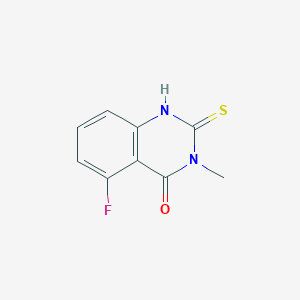
![N-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2360626.png)
![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2360628.png)
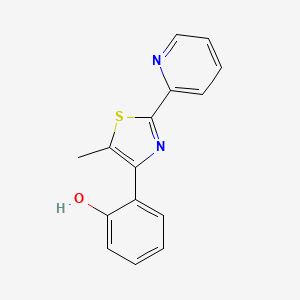
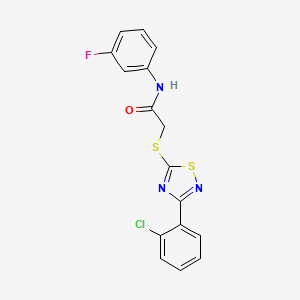
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone](/img/structure/B2360635.png)

